3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide
Description
3,4-Dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a dichlorinated benzene ring, a methoxy substituent at position 2, and a sulfonamide group linked to an ethyl-indole moiety. The indole ring features 2,5-dimethyl substitutions, which enhance steric bulk and influence electronic properties. Its crystalline properties, inferred from its synthesis pathway, may rely on hydrogen-bonding networks for stability, as seen in related sulfonamides .
Properties
IUPAC Name |
3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-11-4-6-16-14(10-11)13(12(2)23-16)8-9-22-27(24,25)17-7-5-15(20)18(21)19(17)26-3/h4-7,10,22-23H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEZYRKWDVEGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfonamide Derivatives with Indole/Benzimidazole Moieties
The target compound shares structural similarities with benzimidazole sulfonamides, such as 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (Compound 3s/3t, ). Key differences include:
- Core Heterocycle : The indole group in the target compound vs. benzimidazole in 3s/3t. Indole’s planar structure may enhance π-π stacking, while benzimidazole’s dual nitrogen atoms enable stronger hydrogen bonding .
- Substituents: The target’s 3,4-dichloro and 2-methoxy groups contrast with 3s/3t’s 4-methoxy pyridyl and N,N-dimethylamino groups.
Table 1: Structural and Physicochemical Comparison
Dichlorinated Sulfonamides
Compounds like 3,4-dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide () share dichloro-aromatic motifs but lack sulfonamide groups. The target’s sulfonamide moiety enables hydrogen bonding with biological targets (e.g., enzymes), whereas the benzamide analogue relies on amide interactions, which are less polar .
Hydrogen Bonding and Crystallinity
The target compound’s crystal packing likely involves C=O⋯H–N or S=O⋯H–N interactions, as observed in sulfonamides analyzed via graph set theory ().
Research Findings and Implications
- Synthetic Challenges : The ethyl-indole linkage introduces conformational flexibility, complicating crystallization. SHELX-based refinement () may resolve this by optimizing hydrogen-bond parameters.
- Thermal Stability : The absence of a sulfinyl group (cf. 3s/3t) suggests lower thermal stability than sulfoxide-containing analogues, though this requires experimental validation.
Biological Activity
3,4-Dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, particularly in the inhibition of carbonic anhydrases (CAs), enzymes that play crucial roles in various physiological processes.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 681841-64-5 |
| Molecular Formula | C19H20Cl2N2O3S |
| Molecular Weight | 403.34 g/mol |
The biological activity of this compound is primarily attributed to its interaction with carbonic anhydrases. Sulfonamides are known as effective inhibitors of these enzymes, and the presence of the sulfonamide group in this compound suggests similar potential.
Interaction with Carbonic Anhydrases
Carbonic anhydrases are involved in the regulation of pH and fluid balance in various tissues. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer. The specific binding affinity and inhibitory constants (K_i) for different CA isoforms provide insight into the compound's effectiveness.
Biological Evaluation
Recent studies have focused on evaluating the inhibitory effects of this compound on various carbonic anhydrase isoforms. The following table summarizes the activity against selected human carbonic anhydrase isoforms:
| Isoform | K_i (nM) | Remarks |
|---|---|---|
| hCA I | >500 | Low activity |
| hCA II | 7.7 | Moderate inhibitor |
| hCA IX | 34.9 | Potent inhibitor; significant for cancer therapy |
| hCA XIII | 65.8 | Moderate activity |
These results indicate that this compound exhibits selective inhibition towards certain isoforms, particularly hCA IX, which is associated with tumor growth.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
-
Cancer Treatment
- Inhibitors targeting hCA IX have been studied for their role in tumor progression. The ability of this compound to inhibit hCA IX at low nanomolar concentrations suggests it could be developed as a novel therapeutic agent for cancer treatment.
-
Glaucoma Management
- The inhibition of carbonic anhydrases is a well-established mechanism in the treatment of glaucoma. The compound's efficacy against hCA II could be explored further in ophthalmic formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
